molecular formula C9H11NO4 B11745306 1-Methoxy-2-(methoxymethyl)-4-nitrobenzene

1-Methoxy-2-(methoxymethyl)-4-nitrobenzene

Cat. No.: B11745306
M. Wt: 197.19 g/mol
InChI Key: HKGXNMHKLBELEB-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methoxymethyl)-4-nitrobenzene is an organic compound with the molecular formula C9H11NO4 It is a derivative of nitrobenzene, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(methoxymethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-methoxy-2-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts can enhance the efficiency of the nitration process, reducing the need for excess reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(methoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 1-Methoxy-2-(methoxymethyl)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-(methoxymethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(methoxymethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and methoxymethyl groups can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

    1-Methoxy-2-(methoxymethyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitroanisole: Contains a nitro group but lacks the methoxymethyl group, affecting its solubility and reactivity.

    1-Methoxy-2-(methoxymethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group, altering its chemical properties.

Uniqueness: 1-Methoxy-2-(methoxymethyl)-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and solubility properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-methoxy-2-(methoxymethyl)-4-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-13-6-7-5-8(10(11)12)3-4-9(7)14-2/h3-5H,6H2,1-2H3

InChI Key

HKGXNMHKLBELEB-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

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